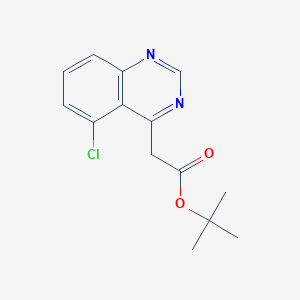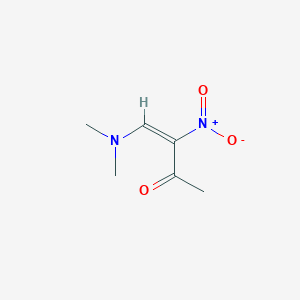
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is an organic compound with the molecular formula C6H10N2O3 It is a nitroalkene derivative characterized by the presence of both a nitro group and a dimethylamino group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one typically involves the reaction of 4-(dimethylamino)but-3-en-2-one with a nitrating agent. One common method is the nitration of 4-(dimethylamino)but-3-en-2-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced at the desired position on the butenone backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced nitrating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroketones, nitroalcohols
Reduction: Amines, hydroxylamines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
(E)-4-(dimethylamino)but-3-en-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
(E)-4-(dimethylamino)-3-nitrobut-2-en-1-ol: Contains a hydroxyl group, which can alter its chemical and biological properties.
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-ol: Similar structure but with different functional groups that can affect its reactivity and applications.
Uniqueness
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is unique due to the presence of both a nitro group and a dimethylamino group on the butenone backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)6(8(10)11)4-7(2)3/h4H,1-3H3/b6-4+ |
InChIキー |
UNOZMOSHAWJXBG-GQCTYLIASA-N |
異性体SMILES |
CC(=O)/C(=C\N(C)C)/[N+](=O)[O-] |
正規SMILES |
CC(=O)C(=CN(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


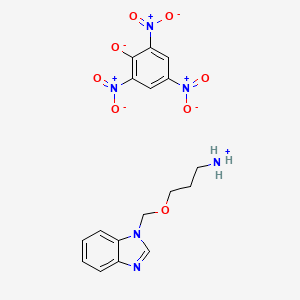

![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
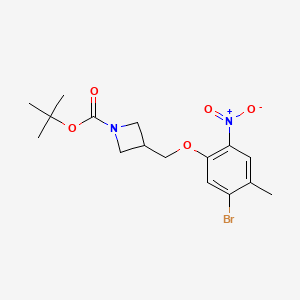
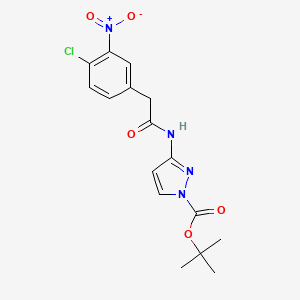
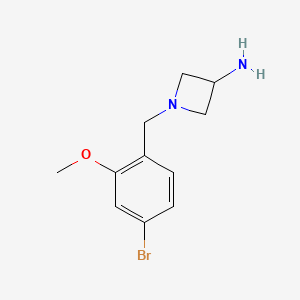
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
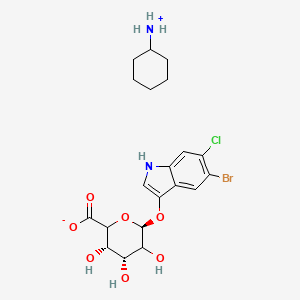
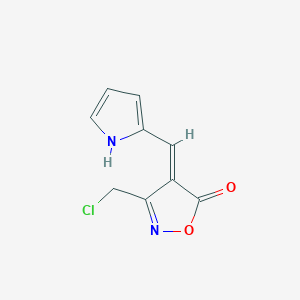
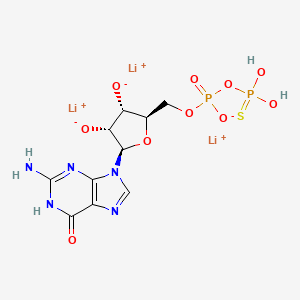
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)
![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)
